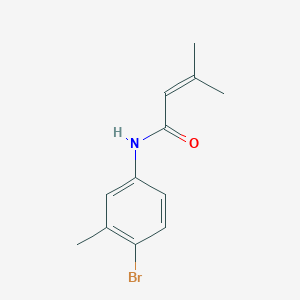

N-(4-bromo-3-methylphenyl)-3-methylbut-2-enamide

Übersicht

Beschreibung

N-(4-bromo-3-methylphenyl)-3-methylbut-2-enamide, also known as BMMB, is a synthetic compound that has been used in a variety of scientific research applications. BMMB is a derivative of the natural compound 4-bromo-3-methylphenylacetamide and is classified as a brominated phenylacetamide. BMMB has been found to have many biochemical and physiological effects, and has been studied extensively in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Properties

Research studies have demonstrated the potential of compounds related to N-(4-bromo-3-methylphenyl)-3-methylbut-2-enamide in the development of anticonvulsant drugs. For instance, a study on the anticonvulsant enaminone E139 showed that it suppresses epileptiform activity in rat hippocampal slices, suggesting its utility in treating seizure disorders (Ananthalakshmi et al., 2007). Another study highlighted the concentration-dependent effects of methyl 4-(4′-bromophenyl)aminocyclohex-3-en-6-methyl-2-oxo-1-oate on neuronal excitability in vitro, indicating its direct influence on action potential firing and suggesting therapeutic implications for enaminones as anticonvulsants (Ananthalakshmi, Edafiogho, & Kombian, 2006).

Structural Analysis

X-ray crystallography and theoretical studies have been conducted to establish the structure of related compounds and their energetically preferred conformations, contributing to a deeper understanding of their biological activity. For example, the structure of methyl 4-(4′-bromophenyl)amino-6-methyl-2-oxocyclohex-3-en-1-oate (E139) was determined to be crucial for its anticonvulsant properties, providing insights into the design of new anticonvulsant agents (Edafiogho, Denny, Schwalbe, & Lowe, 2003).

Synthetic Applications

Compounds with structural similarities to N-(4-bromo-3-methylphenyl)-3-methylbut-2-enamide have been explored for their synthetic utility in creating novel chemical entities. For example, a study on the copper-catalyzed intermolecular amidation and imidation of unactivated alkanes highlighted the development of methods for functionalizing alkanes to form N-alkyl products, demonstrating the versatility of these reactions in synthetic chemistry (Tran, Li, Driess, & Hartwig, 2014).

Eigenschaften

IUPAC Name |

N-(4-bromo-3-methylphenyl)-3-methylbut-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c1-8(2)6-12(15)14-10-4-5-11(13)9(3)7-10/h4-7H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWWAOICRNOKOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C=C(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromo-3-methylphenyl)-3-methylbut-2-enamide | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2890732.png)

![8-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(2-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2890733.png)

![(3-Fluoro-4-methylphenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2890734.png)

![N-[2-(2-Nitrophenoxy)ethyl]phthalimide](/img/structure/B2890735.png)

![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]azetidine-1-carboxamide](/img/structure/B2890739.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B2890743.png)